molecular formula C18H26N2O3S B2865349 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 955233-29-1

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2865349
CAS No.: 955233-29-1
M. Wt: 350.48
InChI Key: WEBLAMXXUSKLQX-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of sulfonyl isoquinolines. This compound is characterized by the presence of a propylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further connected to a cyclopentanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Preparation Methods

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propylsulfonyl Group: The next step involves the introduction of the propylsulfonyl group through a sulfonylation reaction. This is typically achieved by reacting the tetrahydroisoquinoline intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety. This can be achieved through an amide coupling reaction, where the sulfonylated tetrahydroisoquinoline intermediate is reacted with cyclopentanecarboxylic acid or its derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: This compound has a methylsulfonyl group instead of a propylsulfonyl group, which may result in different chemical and biological properties.

    N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: This compound has an ethylsulfonyl group, which may also affect its reactivity and biological activity.

    N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: This compound has a butylsulfonyl group, which may lead to different interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential to exhibit distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-11-24(22,23)20-10-9-14-7-8-17(12-16(14)13-20)19-18(21)15-5-3-4-6-15/h7-8,12,15H,2-6,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBLAMXXUSKLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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